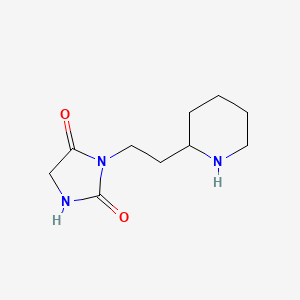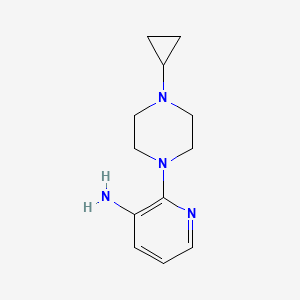
2-(4-环丙基哌嗪-1-基)吡啶-3-胺
描述
It is a structural analog of acetylcholine, an endogenous neurochemical involved in various physiological processes.
科学研究应用
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of acetylcholine receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine might also target the same organism.
Mode of Action
Related compounds have been synthesized and investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . It’s possible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine interacts with its targets in a similar manner.
Biochemical Pathways
A study on similar compounds describes the implementation of a biochemical and biophysical screening strategy to identify and optimize small molecule akt1 inhibitors . It’s possible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine might affect similar pathways.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine might have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of bases like DBU and solvents like toluene.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of automated solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines .
相似化合物的比较
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: An anti-tubercular agent.
Uniqueness
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine is unique due to its structural similarity to acetylcholine, which allows it to interact with acetylcholine receptors and potentially modulate neurological functions.
属性
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-1-5-14-12(11)16-8-6-15(7-9-16)10-3-4-10/h1-2,5,10H,3-4,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRTPZBOLZFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
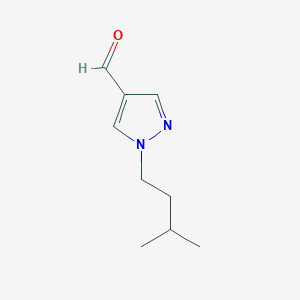
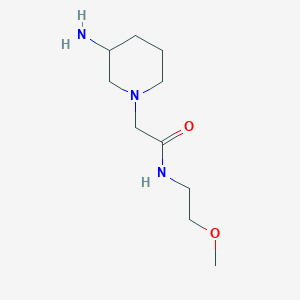
![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
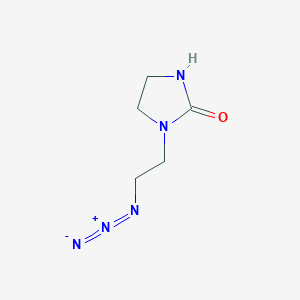


![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
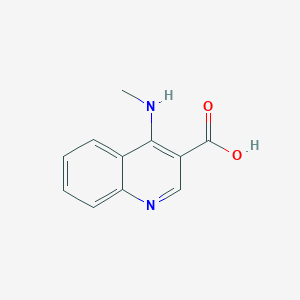
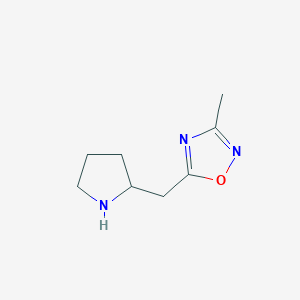
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
